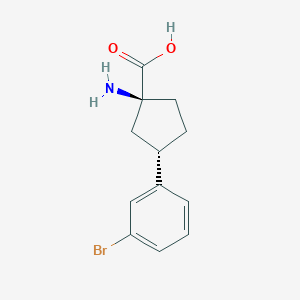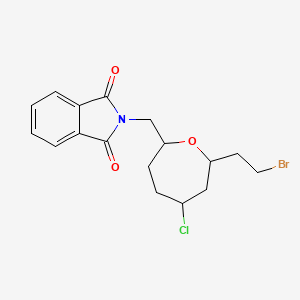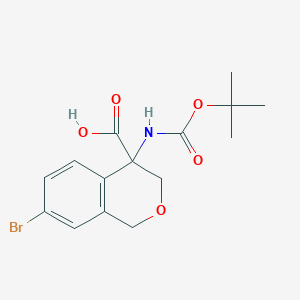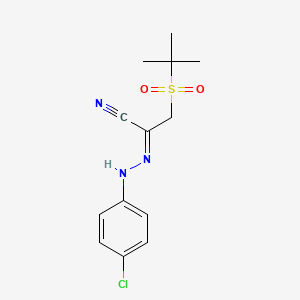![molecular formula C7H6O3S2 B13056178 2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione is a heterocyclic compound that features a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]thiopyran derivative with an oxidizing agent to introduce the trione functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the ring system can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions and covalent modifications of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2H,3H,4H-1lambda6-thieno[3,2-b]thiazine-1,1,3-trione
- 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate
Uniqueness
2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1,4-trione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6O3S2 |
|---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C7H6O3S2/c8-6-1-3-11-7-5(6)2-4-12(7,9)10/h1,3H,2,4H2 |
InChI Key |
LLOBPHNQGKTYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


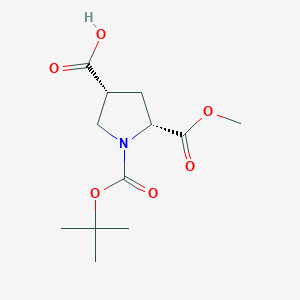
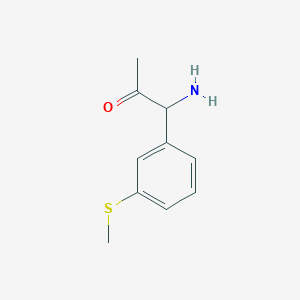
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![Tert-butyl (R)-4-(6-(2-methoxybenzamido)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13056112.png)
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
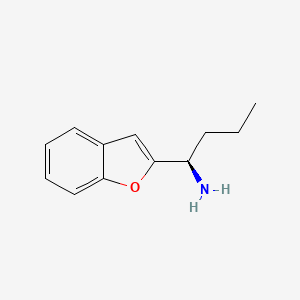
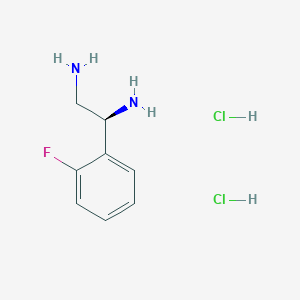
![(S)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056123.png)

